1,2-Dichloro-4-nitro-5-(trifluoromethoxy)benzene

描述

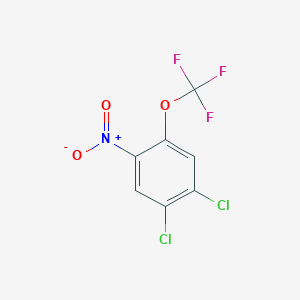

1,2-Dichloro-4-nitro-5-(trifluoromethoxy)benzene is a halogenated nitrobenzene derivative characterized by chlorine substituents at positions 1 and 2, a nitro group at position 4, and a trifluoromethoxy group at position 3. This compound is structurally related to pesticidal agents but distinct in its substitution pattern. Its molecular formula is C₇H₂Cl₂F₃NO₃, and it is part of a broader class of nitroaromatic compounds known for their reactivity and applications in agrochemicals and pharmaceuticals .

Key features of the compound include:

- Electron-withdrawing groups: The nitro and trifluoromethoxy groups enhance electrophilic substitution resistance while increasing stability.

属性

IUPAC Name |

1,2-dichloro-4-nitro-5-(trifluoromethoxy)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl2F3NO3/c8-3-1-5(13(14)15)6(2-4(3)9)16-7(10,11)12/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPESQYVQRZLCKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)OC(F)(F)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl2F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of 1,2-Dichloro-4-nitro-5-(trifluoromethoxy)benzene typically involves the nitration of 1,2-dichloro-5-(trifluoromethoxy)benzene. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . Industrial production methods may involve similar nitration reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

化学反应分析

1,2-Dichloro-4-nitro-5-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or other chemical reducing agents.

Oxidation Reactions: Although less common, the compound can undergo oxidation reactions under specific conditions.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used .

科学研究应用

While there isn't an abundance of information specifically on the applications of "1,2-Dichloro-4-nitro-5-(trifluoromethoxy)benzene," the available data suggests its role as a chemical intermediate in the synthesis of various compounds .

Chemical Structure and Properties

this compound has the following chemical structure :Related Compounds and Applications

- 2-Trifluoromethoxyaniline Preparation: 1,2-dichloro-4-trifluoromethoxybenzene is used in the preparation of 2-trifluoromethoxyaniline, which involves reacting 1,2-dichloro-4-trifluoromethoxybenzene with a nitrating agent .

- Antitubercular Agents: While not the exact compound, a related compound, 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid, has been used as a precursor in the synthesis of 8-nitro-6-(trifluoromethyl)benzo-1,3-thiazin-4-ones (BTZ). These compounds are promising antitubercular agents .

- Other Related Compounds: Other similar compounds include:

作用机制

The mechanism of action of 1,2-Dichloro-4-nitro-5-(trifluoromethoxy)benzene involves its interaction with molecular targets such as enzymes and proteins. The nitro group can participate in redox reactions, while the trifluoromethoxy group can enhance the compound’s binding affinity to specific targets. These interactions can modulate the activity of enzymes and proteins, leading to various biological effects .

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Analogues

The compound is compared below with nitroaromatic derivatives differing in substituent type, position, or functional groups.

Key Observations:

- Trifluoromethoxy vs.

- Chlorine vs. Bromine : Brominated analogues (e.g., 1-Bromo-4-(trifluoromethoxy)benzene) exhibit higher molecular weights and boiling points (e.g., 153–155°C ), whereas chlorine substituents reduce steric hindrance, favoring reactivity.

- Phenoxy vs. Nitro Groups: Nitrofluorfen and oxyfluorfen contain phenoxy linkages, which improve membrane permeability in herbicides but reduce stability compared to nitrohalobenzenes .

Physicochemical Properties

生物活性

1,2-Dichloro-4-nitro-5-(trifluoromethoxy)benzene (CAS No. 202335-70-4) is an organic compound with significant potential in various biological applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

- Molecular Formula: C7H2Cl2F3N O3

- Molecular Weight: 275.997 g/mol

- Purity: 95%

The biological activity of this compound is primarily attributed to its nitro group, which is known to undergo reduction in biological systems. This reduction can lead to the generation of reactive nitrogen species, which may have implications for antimicrobial activity. The presence of the trifluoromethoxy group also enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Antimicrobial Activity

Research has indicated that compounds with similar structural motifs exhibit notable antimicrobial properties. For instance, studies on nitro-containing compounds reveal their effectiveness against various bacterial strains by inhibiting key metabolic pathways.

Case Study: Antitubercular Activity

A study investigating the activity of nitro-containing compounds against Mycobacterium tuberculosis demonstrated that structural analogs with nitro groups could release nitric oxide (NO- ) upon activation. This NO- release was linked to bactericidal effects against resistant strains of tuberculosis . Although specific data for this compound is limited, its structural similarities suggest potential efficacy in this area.

Cytotoxicity Studies

In vitro studies assessing cytotoxicity are essential for determining the safety profile of any new compound. Preliminary assessments indicate that similar compounds exhibit varying degrees of cytotoxicity against human cell lines. For example, a related compound demonstrated a CC50 (concentration causing 50% cytotoxicity) value in the micromolar range, suggesting that careful evaluation is needed for therapeutic applications .

Data Table: Comparative Biological Activity

| Compound Name | CAS Number | MIC (µM) | CC50 (µM) | Notes |

|---|---|---|---|---|

| This compound | 202335-70-4 | TBD | TBD | Potential antimicrobial properties |

| Nitro Compound A | XXX | 150 | 9.6 | Effective against S. aureus |

| Nitro Compound B | YYY | TBD | TBD | Antitubercular activity demonstrated |

Research Findings

Recent literature emphasizes the importance of structure-activity relationships (SAR) in optimizing the efficacy of nitro-containing compounds. Modifications to the molecular structure can significantly impact both antimicrobial potency and cytotoxicity profiles .

Key Insights from Research:

- Nitro Group Reduction: The reduction of nitro groups to amines can lead to increased biological activity.

- Role of Fluorine Substituents: The presence of fluorine atoms can enhance lipophilicity and metabolic stability.

- Target Pathways: Compounds targeting bacterial respiration or cell wall synthesis show promising results in preliminary studies.

常见问题

Basic Research Questions

Q. What are the key structural features and spectroscopic characterization methods for 1,2-dichloro-4-nitro-5-(trifluoromethoxy)benzene?

- Structural Analysis : The compound contains a benzene ring substituted with chlorine (positions 1 and 2), a nitro group (position 4), and a trifluoromethoxy group (position 5). This arrangement creates strong electron-withdrawing effects, influencing reactivity and stability.

- Spectroscopic Methods :

- NMR : Use and NMR to resolve trifluoromethoxy and nitro group signals. NMR is less informative due to limited protons.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (CHClFNO) and fragmentation patterns.

- IR : Detect nitro (1520–1350 cm) and C-F (1250–1100 cm) stretches .

Q. How can researchers optimize the synthesis of this compound while minimizing by-products?

- Methodology :

- Start with halogenated precursors (e.g., 1,2-dichlorobenzene) and sequentially introduce nitro and trifluoromethoxy groups via nitration and nucleophilic substitution.

- Key Conditions :

- Nitration : Use mixed acids (HNO/HSO) at 0–5°C to control regioselectivity.

- Trifluoromethoxy Introduction : React with AgOCF or Cu-mediated coupling under anhydrous conditions.

- By-Product Mitigation : Monitor reaction progress via TLC/HPLC and use column chromatography for purification .

Q. What factors influence the stability of this compound under varying storage conditions?

- Stability Profile :

- Thermal Stability : Decomposes above 200°C; store at –20°C in inert atmosphere.

- Light Sensitivity : Nitro groups may photodegrade; use amber vials.

- Moisture : Hydrolysis of trifluoromethoxy group possible in aqueous acidic/basic conditions. Use desiccants for long-term storage .

Advanced Research Questions

Q. How do electronic effects of substituents impact reactivity in cross-coupling reactions?

- Mechanistic Insights :

- The nitro group is meta-directing, while trifluoromethoxy is ortho/para-directing. Competitive effects complicate regioselectivity in Suzuki or Ullmann couplings.

- Experimental Design :

- Use DFT calculations to predict reactive sites.

- Screen Pd catalysts (e.g., Pd(PPh)) and ligands (e.g., XPhos) to optimize yields.

- Data Interpretation : Compare coupling yields with steric/electronic parameters (Hammett constants) .

Q. What biological targets or pathways are associated with this compound?

- Bioactivity Studies :

- Hypothesis : Structural analogs act as enzyme inhibitors (e.g., cytochrome P450) or herbicide intermediates.

- Methods :

- Perform enzyme inhibition assays (IC determination).

- Use molecular docking to predict binding with active sites (e.g., PDB: 4XKQ).

- Contradictions : Some studies report low solubility hindering bioactivity, necessitating derivatization (e.g., prodrug synthesis) .

Q. How can computational modeling resolve discrepancies in experimental vs. theoretical reactivity data?

- Case Study :

- Issue : Observed nitration regioselectivity contradicts predicted meta/para ratios.

- Resolution :

- Run DFT simulations (Gaussian/B3LYP) to model transition states.

- Compare activation energies for competing pathways.

- Outcome : Solvent effects (e.g., polar aprotic vs. protic) significantly alter reaction trajectories .

Methodological Recommendations

- Synthesis : Prioritize stepwise functionalization to avoid side reactions.

- Characterization : Combine NMR, MS, and X-ray crystallography (if crystals form).

- Data Validation : Cross-check computational predictions with experimental kinetics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。